molecular formula C17H14N4O3 B14449084 N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide CAS No. 77746-91-9

N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide

Katalognummer: B14449084
CAS-Nummer: 77746-91-9
Molekulargewicht: 322.32 g/mol
InChI-Schlüssel: BMAMQAZJYKHCSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzamide group attached to a pyrazole ring, which is further substituted with a methyl group and a nitrophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide typically involves multiple steps. One common synthetic route includes the acylation reaction of 4-methyl-3-nitroaniline with benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide. This intermediate is then subjected to further reactions to introduce the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous synthesis processes to ensure high yield and purity. These methods often utilize advanced techniques such as flow chemistry and automated synthesis to optimize reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the benzylic position .

Wissenschaftliche Forschungsanwendungen

N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives and benzamide derivatives, such as:

Uniqueness

N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

77746-91-9

Molekularformel

C17H14N4O3

Molekulargewicht

322.32 g/mol

IUPAC-Name

N-[5-methyl-2-(4-nitrophenyl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C17H14N4O3/c1-12-11-16(18-17(22)13-5-3-2-4-6-13)20(19-12)14-7-9-15(10-8-14)21(23)24/h2-11H,1H3,(H,18,22)

InChI-Schlüssel

BMAMQAZJYKHCSM-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.